DE-beta-Cyd

Overview

Description

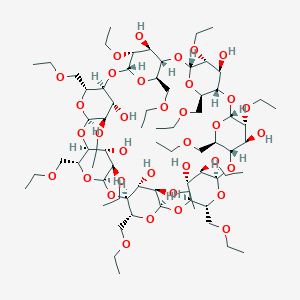

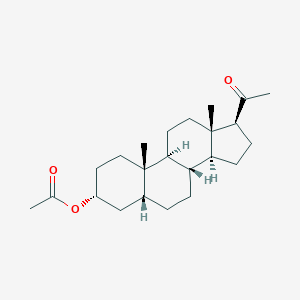

2,6-Di-O-ethyl-β-cyclodextrin (DE-beta-Cyd) is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. This compound is known for its ability to form inclusion complexes with various guest molecules, enhancing their solubility, stability, and bioavailability .

Mechanism of Action

Target of Action

DE-beta-Cyd, also known as 2,6-di-O-ethyl-beta-Cyclodextrin, primarily targets proteins , specifically interacting with solvent-exposed aromatic amino acids . These amino acids play a crucial role in protein stability and function.

Mode of Action

This compound interacts with its targets through specific interactions between the cyclodextrin and the solvent-exposed amino acid residues . The interaction with hydrophobic aromatic amino acid residues is particularly significant . The nature of the remainder of the guest molecule, including the presence of charges, neighboring amino acids, and the specific positioning on the surface of a protein, highly influences the penetration depth and geometry of guest–cyclodextrin interactions .

Biochemical Pathways

protein stability . By interacting with solvent-exposed aromatic amino acids, this compound can suppress aggregate formation, stabilize proteins against degradation, and exert changes to their functionality .

Result of Action

The primary result of this compound’s action is the enhanced stability of proteins . This is achieved through its specific interactions with solvent-exposed aromatic amino acids, which can suppress aggregate formation, stabilize proteins against degradation, and exert changes to their functionality .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, cyclodextrins have been shown to have an effect on protein solubility, thermal and proteolytic stability, refolding yields, and taste masking . Furthermore, cyclodextrins can encapsulate various molecules, improving their solubility, stability, bioavailability, and organoleptic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

DE-beta-Cyd is synthesized by the ethylation of β-cyclodextrin. The process involves the reaction of β-cyclodextrin with ethyl iodide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and optimize yield. Purification is achieved through crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DE-beta-Cyd undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an aqueous or alcoholic medium.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various alkylated derivatives.

Scientific Research Applications

DE-beta-Cyd has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

- 2,3,6-Tri-O-ethyl-β-cyclodextrin (TE-beta-Cyd)

- Carboxymethyl-ethyl-β-cyclodextrin (CME-beta-Cyd)

- 2,3,6-Tri-O-acyl-β-cyclodextrin (TA-beta-Cyd)

Uniqueness

DE-beta-Cyd is unique due to its specific ethylation pattern, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its ability to form stable inclusion complexes with a wide range of guest molecules, making it particularly useful in drug delivery and protein stabilization .

Properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H126O35/c1-15-78-29-36-50-43(71)57(85-22-8)64(92-36)100-51-37(30-79-16-2)94-66(59(44(51)72)87-24-10)102-53-39(32-81-18-4)96-68(61(46(53)74)89-26-12)104-55-41(34-83-20-6)98-70(63(48(55)76)91-28-14)105-56-42(35-84-21-7)97-69(62(49(56)77)90-27-13)103-54-40(33-82-19-5)95-67(60(47(54)75)88-25-11)101-52-38(31-80-17-3)93-65(99-50)58(45(52)73)86-23-9/h36-77H,15-35H2,1-14H3/t36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHMLIDUVYHXHF-ZQSHRCRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCC)OC4C(OC(C(C4O)OCC)OC5C(OC(C(C5O)OCC)OC6C(OC(C(C6O)OCC)OC7C(OC(C(C7O)OCC)OC8C(OC(O2)C(C8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H126O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111689-03-3 | |

| Record name | Heptakis(2,6-diethyl)beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111689033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using hydrophobic cyclodextrin derivatives like DE-β-CD in drug formulation?

A1: Hydrophobic cyclodextrin derivatives like DE-β-CD offer several advantages in drug formulation:

- Prolonged Drug Release: [] DE-β-CD can act as a sustained-release carrier for water-soluble drugs, leading to prolonged drug release profiles. This is particularly beneficial for drugs requiring frequent dosing, improving patient compliance and potentially reducing side effects.

- Enhanced Drug Solubility: While not specifically mentioned for DE-β-CD in this paper, hydrophobic cyclodextrins are known to enhance the solubility of poorly water-soluble drugs by forming inclusion complexes. [] This can improve drug bioavailability and therapeutic efficacy.

- Formulation Flexibility: Hydrophobic cyclodextrin derivatives can be combined with hydrophilic cyclodextrins and other pharmaceutical excipients to fine-tune drug release profiles. [] This allows for tailored drug delivery systems suitable for various administration routes and therapeutic needs.

Q2: How does the degree of substitution of ethyl groups on β-cyclodextrin affect its properties as a drug carrier?

A2: The research paper highlights the use of various ethylated β-cyclodextrins, including DE-β-CD and 2,3,6-tri-O-ethyl-beta-cyclodextrin (TE-β-CD). [] While specific comparisons between DE-β-CD and TE-β-CD are not provided in this study, it acknowledges that different degrees of substitution can impact the physicochemical properties and thus the drug release characteristics of these derivatives. Generally, higher degrees of substitution lead to increased hydrophobicity, which can affect drug loading capacity, release kinetics, and interactions with biological membranes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)

![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)